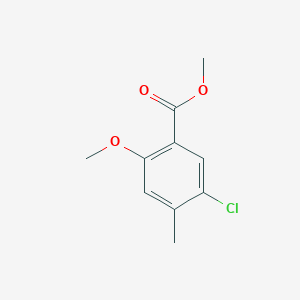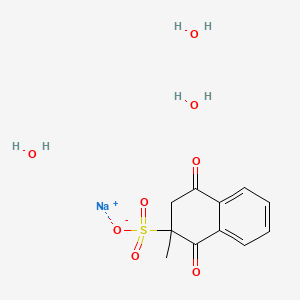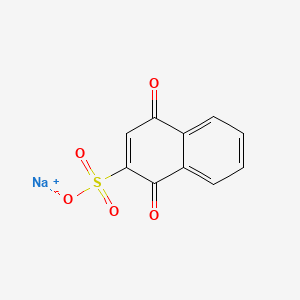
1,4-ジメチル-1,2,3,4-テトラヒドロキノキサリン-6-カルボニトリル
説明
“1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is related to the compound “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde”, which has a similar structure .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been synthesized .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be analyzed based on its molecular formula C11H13N3 . Related compounds such as “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde” have been structurally characterized .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be inferred from its molecular formula C11H13N3 . For instance, it has a molecular weight of 190.24 g/mol . Other computed properties include a XLogP3-AA of 1.4, a topological polar surface area of 23.6 Ų, and a complexity of 219 .
科学的研究の応用
糖尿病治療のためのDPP-4阻害
キノキサリン誘導体の顕著な用途の1つは、ジペプチジルペプチダーゼ-IV(DPP-4)阻害剤としての役割です。これらの化合物は、2型糖尿病(T2DM)の治療に不可欠な血糖降下剤として作用する可能性について研究されてきました。 DPP-4酵素の阻害は、インクレチンホルモンの活性を延長するのに役立ち、それによりインスリン分泌を刺激し、血糖値を低下させます .
血糖降下剤
1,4-ジメチル-1,2,3,4-テトラヒドロキノキサリン-6-カルボニトリルを含むキノキサリン化合物は、そのin vivoにおける血糖降下効果について評価されています。この用途は、糖尿病の世界的な有病率と効果的な治療法の必要性から特に重要です。 これらの化合物の血糖降下を誘発する能力は、糖尿病の管理のための新しい治療戦略につながる可能性があります .
分子ドッキングとダイナミクス
これらの化合物は、分子ドッキング研究にもかけられており、DPP-4酵素の活性部位内で効果的に結合することが示されています。 分子動力学研究はさらに、これらの化合物が酵素の活性部位内で安定していることを示しており、効果的なDPP-4阻害剤としての可能性を示唆しています .
薬物動態と生体分布研究
キノキサリン誘導体の薬物動態プロファイル、その生体分布を含め、別の適用分野です。これらの化合物が体内でどのように分布するかを理解することは、治療的使用のための投与量と送達方法を知らせることができます。 たとえば、放射性標識化合物は、内臓に分泌されるタンパク質DPP-4を標的とする生体分布パターンを研究するために使用されてきました .
急性毒性試験
安全性は、創薬において最も重要であり、キノキサリン化合物は、急性毒性について調べられています。 この研究は、新しい血糖降下剤が臨床試験または治療的使用のために検討される前に、その安全性プロファイルを確認するために不可欠です .
量子構造活性相関(QSAR)研究
QSAR研究は、化合物の化学構造に基づいてその活性を予測するために実施されます。 キノキサリン誘導体の場合、これらの研究は、構造と血糖降下活性との関係を理解するのに役立ち、より効果的なDPP-4阻害剤を設計するために不可欠です .
経口バイオアベイラビリティ評価
これらの化合物の経口バイオアベイラビリティは、経口投与時に効率的に吸収されることを確認するために評価されます。これは、患者のコンプライアンスと治療レジメンの実用性にとって重要です。 Lipinskiのルールオブファイブに従う化合物は、良好な経口バイオアベイラビリティを持つと考えられています .
蛍光「オフオン」スイッチング
キノキサリン誘導体は、蛍光分子スイッチの開発に潜在的な用途があります。これらのスイッチは、プロトン決定に使用でき、化合物の蛍光特性はプロトンに応答して変化します。 このような用途は、センシングおよびスイッチングデバイスにおいて貴重です .
将来の方向性
The future directions for “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” could involve further exploration of its potential biological activities, given the promising results observed with related compounds . For instance, further studies could investigate its potential as a DPP-4 inhibitor or hypoglycemic agent .
作用機序
Target of Action
The primary target of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology . Another target is dipeptidyl peptidase-IV (DPP-4) , which is involved in glucose metabolism and is a target for diabetes treatment .
Mode of Action
This compound exhibits a novel mechanism of action that changes the substrate pocket to prevent AMP from binding . This allosteric modulation results in the inhibition of AMPD2 . For DPP-4, the compound fits nicely in the active pocket of DPP-4, leading to its inhibition .
Biochemical Pathways
The inhibition of AMPD2 and DPP-4 affects several biochemical pathways. AMPD2 is involved in the purine nucleotide cycle, which is crucial for maintaining energy homeostasis . DPP-4 inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, inhibiting glucagon release, and thereby reducing blood glucose levels .
Pharmacokinetics
Related compounds in this chemical series have been shown to exhibit potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver .
Result of Action
The inhibition of AMPD2 and DPP-4 by 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile leads to changes at the molecular and cellular levels. The allosteric modulation of AMPD2 can affect energy homeostasis . The inhibition of DPP-4 leads to increased insulin secretion and reduced blood glucose levels, which can be beneficial in the treatment of diabetes .
特性
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANRNWRIHAGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640198 | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857283-87-5 | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1612979.png)



